![molecular formula C26H26N2O5 B2716688 1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole CAS No. 315235-09-7](/img/structure/B2716688.png)
1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole
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Overview
Description
The compound “1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring are a methyl group, a phenyl group, and a complex side chain containing a nitro group and a trimethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methyl and phenyl groups, and the construction of the complex side chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic, meaning it has a stable, delocalized electron cloud. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity. The aromatic rings and the trimethoxyphenyl group could contribute to its overall polarity and affect its solubility .Scientific Research Applications
- MTNI has shown promise as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis. Researchers have explored its effects against various cancer cell lines, including breast, lung, and colon cancers .
- MTNI exhibits antibacterial and antifungal properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
- Inflammation plays a crucial role in various diseases. MTNI has demonstrated anti-inflammatory activity by modulating key inflammatory pathways .
- MTNI has been studied for its neuroprotective effects. It may mitigate oxidative stress and inflammation in neurodegenerative disorders .
- MTNI scavenges free radicals and protects cells from oxidative damage. Its antioxidant potential has been assessed using various assays .
- MTNI’s unique structure makes it an interesting candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery .
Anticancer Potential
Antimicrobial Activity
Anti-Inflammatory Effects
Neuroprotective Properties
Antioxidant Capacity
Drug Delivery Systems
These applications highlight the versatility of MTNI and its potential impact across diverse scientific domains. Further research and clinical studies will uncover additional facets of this intriguing compound. 🌟 .
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, for example, as a pharmaceutical compound, further studies could be conducted to optimize its structure, improve its synthesis, and investigate its mechanism of action .
properties
IUPAC Name |
1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-27-21-13-9-8-12-19(21)24(25(27)17-10-6-5-7-11-17)20(16-28(29)30)18-14-22(31-2)26(33-4)23(15-18)32-3/h5-15,20H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRSWLVSDCOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole |
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